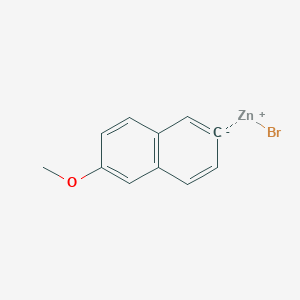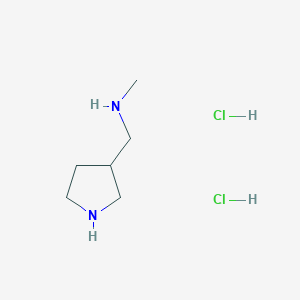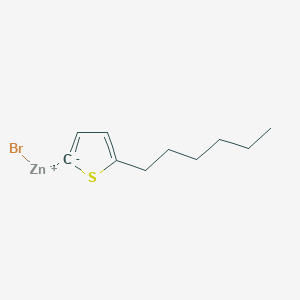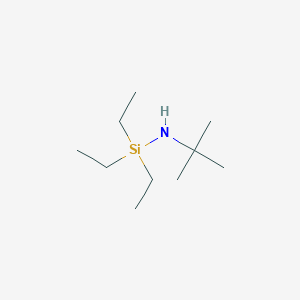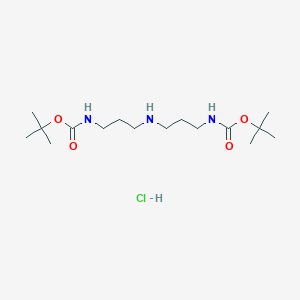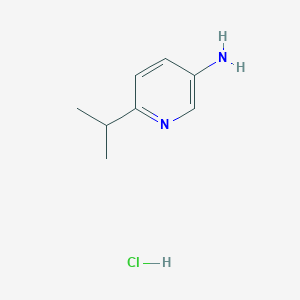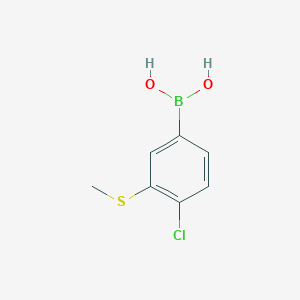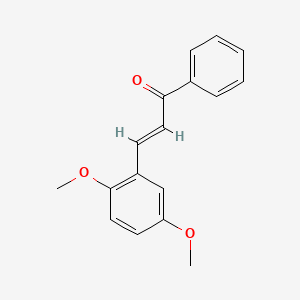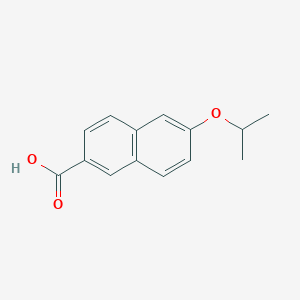
4-(3,4,5-Trifluorophenyl)phenylmagnesium bromide, 0.25 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-(3,4,5-Trifluorophenyl)phenylmagnesium bromide, 0.25 M in THF can be represented by the InChI string:InChI=1S/C10H11O.BrH.Mg/c1-2-3-9-11-10-7-5-4-6-8-10;;/h2,5-8H,1,3,9H2;1H;/q-1;;+2/p-1 . The Canonical SMILES representation is C=CCCOC1=CC=[C-]C=C1.[Mg+2].[Br-] .
Scientific Research Applications
4-(3,4,5-Trifluorophenyl)phenylmagnesium bromide, 0.25 M in THF is widely used in the laboratory for organic synthesis reactions, including the synthesis of pharmaceuticals and other fine chemicals. It is also used for the synthesis of organometallic complexes and for the preparation of organometallic polymers. In addition, this compound has been used to synthesize a variety of other compounds, including polymers and organometallic complexes.
Mechanism of Action
4-(3,4,5-Trifluorophenyl)phenylmagnesium bromide, 0.25 M in THF is an organometallic compound that acts as a reagent in the synthesis of various organic compounds. The reaction of 3,4,5-trifluorophenyl bromide and magnesium in THF produces a white, crystalline solid that is soluble in organic solvents. The reaction produces a magnesium-bromide bond, which is then used to form various organic compounds.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. It is not known to be toxic and is generally regarded as safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(3,4,5-Trifluorophenyl)phenylmagnesium bromide, 0.25 M in THF in laboratory experiments is its low cost and ease of use. It is also relatively stable and can be stored for long periods of time without significant degradation. The main limitation of this compound is that it is not soluble in water, which can limit its use in some experiments.
Future Directions
The use of 4-(3,4,5-Trifluorophenyl)phenylmagnesium bromide, 0.25 M in THF in laboratory experiments is likely to continue to grow as more compounds are synthesized using this reagent. In addition, further research is needed to explore the potential applications of this compound in the pharmaceutical and fine chemical industries. Future research should also focus on the development of new methods for synthesizing compounds using this compound. Finally, further research should be conducted to investigate the potential toxicological effects of this compound.
Synthesis Methods
4-(3,4,5-Trifluorophenyl)phenylmagnesium bromide, 0.25 M in THF can be synthesized from the reaction of 3,4,5-trifluorophenyl bromide and magnesium in tetrahydrofuran (THF) solution. The reaction is typically carried out at room temperature and is complete within 5-10 minutes. The reaction produces a white, crystalline solid that is soluble in organic solvents.
properties
IUPAC Name |
magnesium;1,2,3-trifluoro-5-phenylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3.BrH.Mg/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8;;/h2-7H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGZAETVYGZBDQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)C2=CC(=C(C(=C2)F)F)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrF3Mg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


